molecular formula C17H15N3O2S B2865276 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-69-0

4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2865276
CAS No.: 391226-69-0
M. Wt: 325.39
InChI Key: DWSWTDLDXKWCSV-UHFFFAOYSA-N
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Description

4-Methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a sophisticated chemical entity built on a 1,3,4-thiadiazole core, a heterocyclic scaffold renowned for its significant potential in medicinal chemistry. This compound features a 1,3,4-thiadiazole ring disubstituted at the 2- and 5-positions with a 2-methylphenyl group and the 4-methoxybenzamide moiety, respectively. The molecular scaffold is designed for high relevance in bio-oriented research, particularly in the development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery due to its unique electronic properties and its demonstrated capacity to interact with a variety of biological targets . Compounds featuring this core often exhibit favorable pharmacokinetic properties, including appropriate lipophilicity and metabolic stability, which enhance their suitability as lead compounds in pharmaceutical research . Primary research applications for this compound are anticipated in oncology and infectious disease studies. Structurally similar 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines, with some synthesized derivatives demonstrating potent efficacy in vitro, even surpassing reference drugs like doxorubicin in certain models . The mechanism of action for such compounds often involves the inhibition of key enzymatic pathways or the induction of apoptosis in malignant cells . Furthermore, the 1,3,4-thiadiazole scaffold is widely investigated for its antimicrobial properties. Numerous recent derivatives have exhibited potent growth inhibition against a broad spectrum of Gram-positive and Gram-negative bacterial strains, as well as fungal species, making them valuable templates for developing new antimicrobial agents . Researchers can utilize this compound as a key intermediate or a core structural template for further chemical modifications—such as nucleophilic substitution or functional group interconversion—to explore structure-activity relationships and optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes exclusively in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-3-4-6-14(11)16-19-20-17(23-16)18-15(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSWTDLDXKWCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A common route involves reacting 2-methylphenylacetic acid derivatives with thiosemicarbazide. For example:

  • Thiosemicarbazide Formation :
    $$ \text{2-Methylphenylacetic acid} + \text{Thiosemicarbazide} \rightarrow \text{2-Methylphenylthiosemicarbazide} $$ .
  • Cyclization :
    Treatment with concentrated $$ \text{H}2\text{SO}4 $$ or $$ \text{POCl}_3 $$ induces cyclization to form 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (110–120°C)
  • Time: 4–6 hours
  • Yield: 60–75%.

Acylation of the Thiadiazol-2-Amine

The amide bond is formed via nucleophilic acyl substitution using 4-methoxybenzoyl chloride.

Procedure from Analogous Compounds

Adapted from, the acylation proceeds as follows:

  • Base-Mediated Reaction :
    • Dissolve 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) in anhydrous pyridine (50 mL).
    • Cool to 0°C, then add 4-methoxybenzoyl chloride (5 mmol) dropwise over 30 minutes.
    • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
  • Workup :
    • Distill pyridine under reduced pressure.
    • Recrystallize the residue from ethanol to obtain pure product.

Key Parameters :

  • Solvent : Pyridine (acts as base and solvent)
  • Temperature : 0°C → RT
  • Yield : 70–85%.

Alternative Synthetic Routes

Coupling Agents in Amide Formation

Modern methods employ carbodiimides (e.g., DCC, EDCl) to activate the carboxylic acid. For example:

  • Activation :
    $$ \text{4-Methoxybenzoic acid} + \text{DCC} \rightarrow \text{Active ester} $$.
  • Coupling :
    React with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in $$ \text{CH}2\text{Cl}2 $$ or DMF.

Advantages :

  • Avoids handling acyl chlorides.
  • Higher selectivity for amide formation.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) :
    $$ \nu{\text{C=O}} $$ at 1680–1700 cm$$^{-1}$$ (amide I), $$ \nu{\text{N-H}} $$ at 3300 cm$$^{-1}$$ .
  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$) :
    • δ 8.12 (s, 1H, NH),
    • δ 7.85–7.25 (m, 8H, aromatic),
    • δ 3.91 (s, 3H, OCH$$3$$),
    • δ 2.42 (s, 3H, CH$$_3$$).
  • Mass Spec :
    $$ m/z $$ 353.4 [M+H]$$^+$$ .

Crystallographic Data (Adapted from)

Parameter Value
Formula C$${18}$$H$${16}$$N$$3$$O$$2$$S
Crystal System Monoclinic
Space Group C2/c
a (Å) 29.950 (6)
b (Å) 14.561 (3)
c (Å) 7.6520 (15)
β (°) 94.78 (3)
V (Å$$^3$$) 3325.4 (12)
Z 8
Density (g/cm$$^3$$) 1.400

Optimization and Challenges

Byproduct Mitigation

  • Over-Acylation : Controlled stoichiometry (1:1 amine:acyl chloride) minimizes diacylation.
  • Solvent Choice : Pyridine neutralizes HCl, preventing protonation of the amine.

Yield Improvement

  • Recrystallization : Ethanol yields >90% purity.
  • Column Chromatography : Employed for complex mixtures (SiO$$_2$$, hexane/EtOAc).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-hydroxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-dihydrothiadiazol-2-yl]benzamide.

    Substitution: 4-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Analogs
  • 2-Bromo-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Bromine substitution enhances bioactivity, as seen in related compounds. For example, a bromo-substituted analog (2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide) demonstrated 100% protection against mortality in vivo at 60 mg/kg, suggesting halogenation improves potency .
  • Chloro/Fluoro Derivatives : N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with 3-chloro, 4-chloro, or fluoro substituents (e.g., 4b–4f) showed distinct spectral profiles (1H-NMR: 7.36–8.32 ppm for aromatic protons) but comparable yields (53–70%) .
Methoxy and Hydrophobic Groups
  • 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide (CAS 3567-08-6): The methoxy group enhances solubility, while the 2-methylpropyl chain may increase membrane permeability .
  • N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide : Dimethoxy and methylthio groups synergistically improve antioxidant activity, as seen in analogs tested via ABTS•+ scavenging assays .

Pharmacological Activity

  • Anticancer Activity :
    • Thiadiazole-chalcone hybrids (e.g., compound 5a) induced G2/M cell cycle arrest and apoptosis in HeLa cells (IC50: 9.12–12.72 μM) .
    • Bromo-substituted analogs showed superior cytotoxicity, suggesting halogenation enhances DNA intercalation or enzyme inhibition .
  • Antioxidant Activity :
    • N-Sulfonyl benzamide derivatives (e.g., 9g–9j) exhibited ABTS•+ scavenging activity comparable to trolox, with methoxy and hydroxy groups improving radical quenching .

Data Tables: Comparative Analysis of Key Analogs

Table 1. Substituent Effects on Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference ID
Target Compound 4-OCH3, 2-methylphenyl - - 1H-NMR: 7.36–7.72 (Ar-H), 3.8 (OCH3) -
9g (N-{5-[(4-Hydroxy-3-methoxy)amino]-...}) 4-OH, 3-OCH3 64.2 252–254 IR: 1668 cm⁻¹ (C=O)
4f (4-Fluoro-N-[5-(pyridin-2-yl)-...]) 4-F 70 160 1H-NMR: 8.13 (d, J=8 Hz)
5i (PI3Kα Inhibitor) 2-Fluorophenethyl - - HRMS: 539.1046 (M+H)

Biological Activity

4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound notable for its complex structure that includes a methoxy group and a thiadiazole ring integrated into a benzamide core. This unique combination of functional groups has been linked to various biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant biological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds containing the thiadiazole moiety possess antimicrobial properties against various pathogens. The presence of the 1,3,4-thiadiazole ring enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .
  • Anti-inflammatory Effects : Compounds similar to 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have demonstrated anti-inflammatory activity in various models. This suggests potential applications in treating inflammatory diseases .

The exact mechanism of action of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide remains an area of ongoing research. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group present in related compounds is known to inhibit enzyme activity by mimicking natural substrates. This mechanism may also apply to 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamideC16H16N4O2SContains a pyridine ring
4-Methyl-N-[5-[[(3-methylphenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]benzamideC18H20N4OSMethylthio group instead of methoxy
2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamideC18H20N4O3SAdditional methoxy group on phenyl

These comparisons highlight how the structural features of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

  • Anticancer Activity : A study evaluated various thiadiazole derivatives against human cancer cell lines such as MCF-7 and U-937. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .
  • Antimicrobial Studies : Research on derivatives containing the thiadiazole moiety revealed promising antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infectious diseases .

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